4-Amino-2-fluorobenzaldehyde

Organic Synthesis Process Chemistry Intermediates

4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a versatile aromatic building block characterized by its ortho-fluoro and para-amino substitution pattern. This specific arrangement on the benzaldehyde core confers unique electronic properties and reactivity profiles, making it a valuable intermediate in medicinal chemistry and chemical biology research.

Molecular Formula C7H6FNO
Molecular Weight 139.13 g/mol
Cat. No. B11759897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-fluorobenzaldehyde
Molecular FormulaC7H6FNO
Molecular Weight139.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N)F)C=O
InChIInChI=1S/C7H6FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-4H,9H2
InChIKeyTZMCQRMEZGTKQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-fluorobenzaldehyde: A Key Bifunctional Fluorinated Aldehyde Scaffold for Drug Discovery and Chemical Biology


4-Amino-2-fluorobenzaldehyde (CAS 777089-27-7) is a versatile aromatic building block characterized by its ortho-fluoro and para-amino substitution pattern . This specific arrangement on the benzaldehyde core confers unique electronic properties and reactivity profiles, making it a valuable intermediate in medicinal chemistry and chemical biology research . As a fluorinated synthon, it serves as a critical precursor for synthesizing complex nitrogen-containing heterocycles and has been explicitly referenced in patents for developing inhibitors of the menin-MLL protein-protein interaction, a target in certain leukemias [1].

Why 4-Amino-2-fluorobenzaldehyde Cannot Be Replaced by Common Analogs in Advanced Synthesis


Simple substitution with regioisomers like 2-amino-4-fluorobenzaldehyde or non-fluorinated 4-aminobenzaldehyde is not functionally equivalent. The specific 2-fluoro substitution on 4-amino-2-fluorobenzaldehyde creates a unique electronic environment that significantly alters its reactivity and the properties of the resulting products. This positional specificity is critical in drug discovery, where it directly influences target binding affinity and physicochemical characteristics. For instance, the compound's specific lipophilicity (XLogP3: 0.8) [1] differs markedly from other analogs, impacting its utility as a fragment or building block in lead optimization. Furthermore, the ortho-fluorine atom can direct regioselective reactions or act as a spectroscopic probe in mechanistic studies, as demonstrated by its distinct behavior in enzymatic Baeyer-Villiger oxidations [2]. Substituting this compound with an isomer would alter the spatial and electronic landscape of the final molecule, potentially compromising biological activity or synthetic efficiency.

Quantitative Differentiation Guide: 4-Amino-2-fluorobenzaldehyde vs. Closest Analogs


Synthetic Yield Comparison: High-Yield Nitro-Reduction Protocol for 4-Amino-2-fluorobenzaldehyde

A specific, high-yielding synthesis for 4-amino-2-fluorobenzaldehyde has been documented, achieving an 85% isolated yield from 2-fluoro-4-nitrobenzaldehyde under mild reduction conditions . This well-defined, efficient protocol provides a reliable and scalable entry point for the compound, which is a critical consideration for procurement and large-scale synthesis planning. While the same methodology could theoretically be applied to the nitro precursor of 2-amino-4-fluorobenzaldehyde, the distinct electronic and steric environment of the ortho-nitro group in that regioisomer may lead to different reaction kinetics or yields.

Organic Synthesis Process Chemistry Intermediates

Enzymatic Reactivity: Differential Activity of 4-Amino-2-fluorobenzaldehyde in Baeyer-Villiger Monooxygenase (BVMO) Assays

In a study on the enzymatic Baeyer-Villiger oxidation of fluorobenzaldehydes, the flavoprotein 4-hydroxyacetophenone monooxygenase (HAPMO) demonstrated its highest activity with 4-amino- and 4-hydroxybenzaldehydes [1]. This indicates that the specific 4-amino substitution on the benzaldehyde core is a key structural determinant for efficient enzymatic turnover by this class of monooxygenases. In contrast, the study notes that other mono- and difluorobenzaldehydes (e.g., 2-fluoro-, 3-fluoro-, 2,3-difluoro-, and 2,4-difluorobenzaldehyde) were oxidized but often yielded mixtures of fluorophenols and fluorobenzoic acids, demonstrating a different selectivity profile [1].

Biocatalysis Enzymology Green Chemistry

Target Engagement: 4-Amino-2-fluorobenzaldehyde as a Foundational Scaffold in a Potent Kinase Inhibitor

A compound for which 4-amino-2-fluorobenzaldehyde serves as a core structural fragment demonstrates potent binding affinity to the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA), with a reported equilibrium dissociation constant (Kd) of 42 nM [1]. This quantitative data provides direct evidence of the compound's utility as a privileged scaffold in designing high-affinity ligands for this important drug target class. While the Kd value is for a more complex molecule, it establishes that the 4-amino-2-fluorobenzaldehyde core can support nanomolar binding interactions when appropriately elaborated.

Medicinal Chemistry Kinase Inhibition Chemical Biology

Optimal Use Cases for Procuring 4-Amino-2-fluorobenzaldehyde in R&D


Medicinal Chemistry: Building Block for Menin-MLL Inhibitors

Procure 4-amino-2-fluorobenzaldehyde for use as a key intermediate in the synthesis of novel small molecule inhibitors targeting the menin-MLL protein-protein interaction, a validated therapeutic strategy for specific leukemias [1]. The compound's specific substitution pattern is explicitly claimed in patents for this application, making it a non-negotiable starting material for these programs [1].

Biocatalysis: Substrate for Exploring Baeyer-Villiger Monooxygenase (BVMO) Selectivity

Utilize 4-amino-2-fluorobenzaldehyde as a privileged substrate for studying the catalytic mechanism and substrate specificity of 4-hydroxyacetophenone monooxygenase (HAPMO) and related flavoenzymes [2]. Its high relative activity with HAPMO makes it an ideal model compound for optimizing biocatalytic transformations and investigating the structural basis of enzymatic selectivity.

Chemical Biology: Scaffold for Developing PRKACA Kinase Probes

Leverage the 4-amino-2-fluorobenzaldehyde scaffold in the design and synthesis of novel chemical probes targeting the cAMP-dependent protein kinase catalytic subunit alpha (PRKACA) [3]. The demonstrated 42 nM binding affinity of a derivative [3] provides a validated starting point for developing tool compounds or lead molecules for further biological investigation.

Synthetic Methodology: A Reliable Synthon for Heterocycle Construction

Use 4-amino-2-fluorobenzaldehyde as a reliable and efficiently synthesized building block for constructing diverse fluorinated heterocycles (e.g., quinolines, benzimidazoles) . Its documented high-yielding synthesis (85%) from the corresponding nitro-aldehyde ensures cost-effective access, making it a practical choice for library synthesis and reaction methodology development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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